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Compound of Interest

Compound Name: D2PM (hydrochloride)
CAS No.: 172152-19-1
Cat. No.: B1149274
. J

Foreword: Navigating the Nuances of Monoamine
Reuptake Inhibition

In the intricate landscape of neuroscience research, the modulation of monoaminergic systems
remains a cornerstone of investigation into a vast array of neurological and psychiatric
conditions. Among the pharmacological tools available, selective reuptake inhibitors of
dopamine (DA) and norepinephrine (NE) offer a powerful means to dissect the roles of these
critical neurotransmitters in complex brain functions and disease states. This guide provides an
in-depth technical overview of D2PM (diphenylprolinol hydrochloride), a potent norepinephrine-
dopamine reuptake inhibitor (NDRI), for researchers, scientists, and drug development
professionals. By synthesizing its core pharmacology, providing validated experimental
frameworks, and offering field-proven insights, this document aims to empower researchers to
effectively harness the scientific potential of D2PM in their investigations.

Unveiling D2PM: A Profile of a Dual Monoamine
Reuptake Inhibitor

D2PM, chemically known as diphenyl-2-pyrrolidinyl-methanol, is a psychoactive compound that
functions as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine
transporter (NET).[1] This dual-action mechanism leads to an increase in the extracellular
concentrations of dopamine and norepinephrine in the synaptic cleft, thereby amplifying their
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downstream signaling effects. Structurally related to other psychoactive substances like
desoxypipradrol (2-DPMP) and pipradrol, D2PM has garnered interest within the neuroscience
community for its potential as a research tool to probe the functions of dopaminergic and
noradrenergic systems.[2][3]

Chemical Properties

Property Value Source

diphenyl(pyrrolidin-2-
IUPAC Name ) N/A
yl)methanol hydrochloride

Molecular Formula C17H20CINO N/A
Molecular Weight 289.8 g/mol N/A
CAS Number 22348-32-9 [1]

Neuropharmacology: The Core Mechanism of Action

The primary mechanism through which D2PM exerts its effects is the blockade of DAT and
NET.[1] By binding to these transporter proteins, D2PM competitively inhibits the reuptake of
dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This
leads to a prolonged presence of these neurotransmitters in the synapse, allowing for
enhanced stimulation of postsynaptic dopamine and norepinephrine receptors.
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Figure 1: Mechanism of Action of D2PM
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Caption: D2PM blocks the reuptake of dopamine and norepinephrine at their respective
transporters.

Transporter Binding Affinity
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While specific Ki values for D2PM are not readily available in the published literature, data from
its close structural analog, desoxypipradrol (2-DPMP), provide valuable insight into its likely
binding profile. It is important to note that these values should be considered as estimates, and
empirical determination for D2PM is recommended for precise quantitative studies.

Compound Transporter ICs0 (NM) Source
2-DPMP DAT 565 [3]
2-DPMP NET 621 [3]

The similar ICso values for DAT and NET suggest that D2PM likely acts as a relatively balanced
dual reuptake inhibitor.

Downstream Signaling Pathways

The increased synaptic availability of dopamine and norepinephrine triggers a cascade of
intracellular signaling events. Both neurotransmitters primarily exert their effects through G-
protein coupled receptors (GPCRS).

o Dopamine: Primarily signals through D1-like (D1 and D5) and D2-like (D2, D3, and D4)
receptors. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an
increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptors,
conversely, are often coupled to inhibitory G-proteins, leading to a decrease in CAMP levels.

o Norepinephrine: Acts on a- and [3-adrenergic receptors. 3-adrenergic receptors, similar to
D1-like receptors, are coupled to stimulatory G-proteins and increase cAMP production. a2-
adrenergic receptors are coupled to inhibitory G-proteins, while al-adrenergic receptors are
coupled to Gq, activating the phospholipase C (PLC) pathway.

The activation of these pathways ultimately leads to the phosphorylation of various
downstream targets, including transcription factors like the cCAMP response element-binding
protein (CREB), which can modulate gene expression and lead to longer-term changes in
neuronal function.
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Figure 2: Simplified Downstream Signaling of D2PM
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Caption: D2PM enhances dopaminergic and noradrenergic signaling, leading to changes in
gene expression.

In Vivo Applications and Experimental Protocols

D2PM's ability to elevate dopamine and norepinephrine levels makes it a valuable tool for
investigating a range of physiological and behavioral processes, particularly in the context of
disorders where these neurotransmitter systems are implicated, such as Attention-
Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

Animal Models

o ADHD: Rodent models of ADHD, such as the spontaneously hypertensive rat (SHR) or mice
with genetic modifications in the dopamine transporter, can be utilized to assess the effects
of D2PM on hyperactivity, impulsivity, and attention deficits.

o Narcolepsy: Murine models of narcolepsy, including hypocretin (orexin) knockout mice, can
be employed to investigate the impact of D2PM on cataplexy, excessive daytime sleepiness,
and fragmented sleep architecture.[4][5]

Experimental Workflows

A typical experimental workflow for evaluating the in vivo effects of D2PM would involve a
combination of neurochemical and behavioral assessments.
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Figure 3: General Experimental Workflow
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Caption: A workflow for assessing the in vivo effects of D2PM.

Detailed Experimental Protocols
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The following protocols are provided as a starting point and should be optimized for specific
experimental conditions and research questions.

Protocol 1: In Vivo Microdialysis for Dopamine and Norepinephrine Measurement

Objective: To measure extracellular levels of dopamine and norepinephrine in a specific brain
region (e.g., prefrontal cortex, nucleus accumbens) of a freely moving rodent following D2PM
administration.

Materials:

 Stereotaxic apparatus

o Microdialysis probes (e.g., 2-4 mm membrane length)
e Syringe pump

 Fraction collector

o Atrtificial cerebrospinal fluid (aCSF)

e D2PM hydrochloride

e Vehicle (e.g., saline, 0.9%)

e HPLC system with electrochemical detection
Procedure:

e Surgical Implantation:

o

Anesthetize the animal (e.g., isoflurane).

Secure the animal in the stereotaxic frame.

[e]

o

Implant a guide cannula targeted to the brain region of interest.

[¢]

Allow for a post-surgical recovery period of at least 48 hours.
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» Microdialysis Experiment:
o Gently insert the microdialysis probe through the guide cannula.
o Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 uL/min).
o Allow for a stabilization period of at least 2 hours to obtain a stable baseline.
o Collect baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

o Administer D2PM (e.qg., intraperitoneal injection) or vehicle. Suggested starting doses
could range from 1-10 mg/kg, to be optimized based on pilot studies.

o Continue collecting dialysate samples for at least 3-4 hours post-injection.
e Sample Analysis:
o Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
o Quantify the concentrations based on a standard curve.
o Express the results as a percentage of the baseline concentration.
Protocol 2: Open Field Test for Locomotor Activity

Objective: To assess the effect of D2PM on spontaneous locomotor activity and exploratory
behavior.

Materials:

Open field arena (e.g., 40 x 40 x 40 cm)

Video tracking system and software

D2PM hydrochloride

Vehicle

Procedure:
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Habituation:

o Habituate the animals to the testing room for at least 30 minutes prior to the test.

Drug Administration:

o Administer D2PM or vehicle at a predetermined time before the test (e.g., 30 minutes for

IP injection).

Testing:
o Gently place the animal in the center of the open field arena.

o Record the animal's activity for a set duration (e.g., 15-30 minutes).

Data Analysis:
o Analyze the video recordings to quantify parameters such as:

Total distance traveled

Time spent in the center versus the periphery of the arena

Rearing frequency

Stereotypical behaviors (if any)

Pharmacokinetics and Metabolism: A Preliminary
Overview

Detailed in vivo pharmacokinetic data for D2PM is limited in the scientific literature. However,

studies on its metabolism in rat urine have identified several phase | and phase Il metabolites.
[6] The primary metabolic pathways appear to be hydroxylation at the pyrrolidine ring and the

diphenyl moiety.[6]

Given its structural similarity to other psychoactive compounds, it is plausible that D2PM can
cross the blood-brain barrier to exert its effects on the central nervous system. However, the
specific rate and extent of brain penetration have not been extensively characterized.
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Researchers should consider conducting pharmacokinetic studies to determine key parameters
such as half-life, bioavailability, and brain-to-plasma ratio to fully understand its in vivo
disposition.

Conclusion and Future Directions

D2PM hydrochloride is a valuable research tool for investigating the roles of dopamine and
norepinephrine in the brain. Its dual reuptake inhibitory action provides a means to acutely and
potently elevate the levels of these key neurotransmitters. The experimental protocols outlined
in this guide offer a starting point for researchers to explore the neurochemical and behavioral
effects of D2PM in relevant animal models.

Future research should focus on a more comprehensive characterization of D2PM's
pharmacological and pharmacokinetic profile. Specifically, determining its binding affinities (Ki)
for DAT and NET, as well as its in vivo half-life, bioavailability, and brain penetration, would
greatly enhance its utility as a research tool. Furthermore, exploring its effects in a wider range
of behavioral paradigms and in models of other neurological and psychiatric disorders will
undoubtedly shed more light on the complex functions of the dopaminergic and noradrenergic
systems.

References

e Dargan, P. I, & Wood, D. M. (2012). Use and acute toxicity associated with the novel
psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Journal of
medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 330—
336. [Link]

e Gannon, S. A, Nabb, D. L., Koke, M. R., & Frawley, N. (2016). Absorption, distribution,
metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic
acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey.
Toxicology, 340, 24-33. [Link]

e Gibbons, S., & Zloh, M. (2010). An analysis of the 'legal high" mephedrone. Bioorganic &
medicinal chemistry letters, 20(14), 4135-4139. [Link]

e "Diphenylprolinol." Wikipedia, 23 Nov. 2023, [Link].

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://doi.org/10.1007/s13131-012-0238-7
https://doi.org/10.1016/j.tox.2015.12.006
https://doi.org/10.1016/j.bmcl.2010.05.065
https://en.wikipedia.org/wiki/Diphenylprolinol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Nishino, S., Arrigoni, J., Valtier, D., Miller, J. D., Guilleminault, C., Dement, W. C., & Mignot,
E. (1991). Dopamine D2 mechanisms in canine narcolepsy. The Journal of neuroscience :
the official journal of the Society for Neuroscience, 11(9), 2666—2671.

e Pacher, P., & Kecskemeti, V. (2004). Cardiovascular side effects of new antidepressants and
antipsychotics: new drugs, old concerns? Current pharmaceutical design, 10(20), 2463—
2475. [Link]

e Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M.
E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of
pharmacology, 168(2), 458—-470. [Link]

e Meyer, M. R., Schmitt, S., & Maurer, H. H. (2013). Studies on the metabolism and
detectability of the emerging drug of abuse diphenyl-2-pyrrolidinemethanol (D2PM) in rat
urine using GC-MS and LC-HR-MS/MS. Journal of mass spectrometry : JMS, 48(2), 243—
249. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and
Pharmaceutical Formulations - PubMed [pubmed.nchbi.nlm.nih.gov]

2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol
(D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Dopaminergic Regulation of Sleep and Cataplexy in a Murine Model of Narcolepsy - PMC
[pmc.ncbi.nim.nih.gov]

5. Dopamine D2 mechanisms in canine narcolepsy - PubMed [pubmed.ncbi.nim.nih.gov]

6. Studies on the metabolism and detectability of the emerging drug of abuse diphenyl-2-
pyrrolidinemethanol (D2PM) in rat urine using GC-MS and LC-HR-MS/MS - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://doi.org/10.2174/1381612043383872
https://doi.org/10.1111/j.1476-5381.2012.02145.x
https://doi.org/10.1002/jms.3142
https://www.benchchem.com/product/b1149274?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/41321327/
https://pubmed.ncbi.nlm.nih.gov/41321327/
https://pubmed.ncbi.nlm.nih.gov/22882169/
https://pubmed.ncbi.nlm.nih.gov/22882169/
https://www.researchgate.net/publication/225295408_2-DPMP_desoxypipradrol_2-benzhydrylpiperidine_2-phenylmethylpiperidine_and_D2PM_diphenyl-2-pyrrolidin-2-yl-methanol_diphenylprolinol_A_preliminary_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC2941415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2941415/
https://pubmed.ncbi.nlm.nih.gov/1831837/
https://pubmed.ncbi.nlm.nih.gov/23378097/
https://pubmed.ncbi.nlm.nih.gov/23378097/
https://pubmed.ncbi.nlm.nih.gov/23378097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [D2PM (hydrochloride): A Technical Guide for
Neuroscience Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149274#d2pm-hydrochloride-for-neuroscience-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1149274#d2pm-hydrochloride-for-neuroscience-research
https://www.benchchem.com/product/b1149274#d2pm-hydrochloride-for-neuroscience-research
https://www.benchchem.com/product/b1149274#d2pm-hydrochloride-for-neuroscience-research
https://www.benchchem.com/product/b1149274#d2pm-hydrochloride-for-neuroscience-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1149274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

